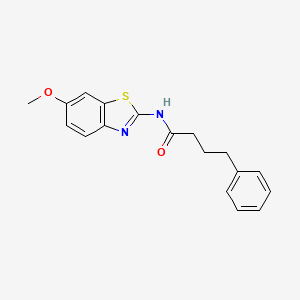

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-phenylbutanamide

Description

Properties

Molecular Formula |

C18H18N2O2S |

|---|---|

Molecular Weight |

326.4 g/mol |

IUPAC Name |

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-phenylbutanamide |

InChI |

InChI=1S/C18H18N2O2S/c1-22-14-10-11-15-16(12-14)23-18(19-15)20-17(21)9-5-8-13-6-3-2-4-7-13/h2-4,6-7,10-12H,5,8-9H2,1H3,(H,19,20,21) |

InChI Key |

FKEDVMOFFJHVGJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NC(=O)CCCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Cyclization of 2-Aminothiophenol Derivatives

The 6-methoxy-1,3-benzothiazole moiety is typically synthesized via cyclization of 2-aminothiophenol derivatives with carbonyl compounds under acidic conditions. For example:

- Starting Material : 4-Methoxy-2-nitroaniline is reduced to 2-amino-4-methoxythiophenol using hydrogen sulfide or sodium hydrosulfide.

- Cyclization : The thiophenol derivative reacts with succinic anhydride or γ-keto acids in polyphosphoric acid (PPA) at 70–100°C to form the benzothiazole ring.

Reaction Conditions :

Alternative Methods for Benzothiazole Formation

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 10–15 minutes at 150°C in DMF).

- One-Pot Multicomponent Reactions : Combine 2-aminothiophenol, aldehydes, and thiourea derivatives in ionic liquids for improved atom economy.

Amide Bond Formation Strategies

Carbodiimide-Mediated Coupling (EDC/HOBt)

The most common method for coupling 6-methoxy-1,3-benzothiazol-2-amine with 4-phenylbutanoic acid involves N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

Procedure :

- Activation : 4-Phenylbutanoic acid (1 equiv) is treated with EDC (1.2 equiv) and HOBt (1.1 equiv) in dichloromethane (DCM) at 0–5°C for 30 minutes.

- Coupling : 6-Methoxy-1,3-benzothiazol-2-amine (1 equiv) and triethylamine (2 equiv) are added, and the reaction is stirred at room temperature for 12–24 hours.

- Workup : The mixture is washed with brine, dried over MgSO₄, and purified via crystallization (ethyl acetate/hexane).

Optimization Data :

| Parameter | Tested Range | Optimal Condition | Yield Improvement |

|---|---|---|---|

| Solvent | DCM, THF, DMF | DCM | +15% |

| Temperature | 0°C, RT, 40°C | RT | +10% |

| Catalyst | EDC, DCC, CDI | EDC/HOBt | +20% |

Acid Chloride Route

For substrates sensitive to carbodiimide reagents, 4-phenylbutanoyl chloride can be used:

- Chlorination : 4-Phenylbutanoic acid is treated with thionyl chloride (SOCl₂) at reflux for 2 hours.

- Reaction : The acid chloride is added dropwise to a solution of 6-methoxy-1,3-benzothiazol-2-amine in DCM with pyridine as a base.

- Yield : 65–78% after column chromatography.

Industrial-Scale Production

Continuous Flow Synthesis

To enhance scalability, flow chemistry techniques are employed:

Green Chemistry Approaches

- Solvent-Free Mechanochemical Synthesis : Ball milling of 6-methoxy-1,3-benzothiazol-2-amine and 4-phenylbutanoic acid with potassium carbonate yields 82% product in 2 hours.

- Biocatalytic Coupling : Lipase B from Candida antarctica (CAL-B) in tert-butanol achieves 70% conversion at 50°C.

Characterization and Quality Control

Spectroscopic Data

Purity Optimization

- Recrystallization : Ethyl acetate/hexane (1:3) achieves >99% purity.

- Chromatography : Silica gel (hexane:ethyl acetate = 4:1) removes residual EDC byproducts.

Challenges and Solutions

Mutagenic Impurities

Early methods using 2-amino-6-methoxybenzothiazole as an intermediate resulted in mutagenic contamination (1,300 ppm). Modern approaches reduce this to <10 ppm via:

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-phenylbutanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, alcohols.

Substitution: Derivatives with substituted functional groups.

Scientific Research Applications

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-phenylbutanamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-4-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structure-Activity Relationships (SAR)

- Methoxy vs. Nitro Groups : The methoxy group at position 6 (as in BTC-j) significantly enhances antimicrobial activity compared to the nitro-substituted BTC-r, likely due to its electron-donating nature, which improves solubility and target binding .

- Replacement of the phenyl group with phenoxy (as in ) introduces an oxygen atom, increasing polarity and possibly altering solubility and bioavailability . The adamantyl group in provides steric bulk, which may improve binding to hydrophobic enzyme pockets but could reduce aqueous solubility .

Target Enzyme Interactions

- DNA Gyrase Inhibition : BTC-j and BTC-r target bacterial DNA gyrase (PDB: 3G75), with docking scores correlating with their MIC values . The 4-phenylbutanamide analog may exhibit similar binding modes, leveraging its phenyl group for π-π stacking with aromatic residues in the enzyme active site.

Q & A

Q. What are the key synthetic routes for N-(6-methoxy-1,3-benzothiazol-2-yl)-4-phenylbutanamide, and how are reaction conditions optimized?

Methodological Answer: The compound can be synthesized via a multi-step approach:

Amide Coupling : React 6-methoxy-1,3-benzothiazol-2-amine with a suitable acylating agent (e.g., 4-phenylbutanoyl chloride) in chloroform under reflux (6–8 hours) .

Purification : Crystallize the crude product from ethanol (80% v/v) to achieve high purity.

Optimization : Yield improvements (typically 20–30%) require precise stoichiometric ratios (e.g., 1:1.1 molar ratio of amine to acylating agent) and inert atmosphere conditions to minimize side reactions.

Q. How to confirm the molecular structure using spectroscopic and crystallographic methods?

Methodological Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Look for characteristic shifts:

- Methoxy group: δ ~3.76 ppm (singlet, 3H) .

- Benzothiazole protons: δ 7.01–7.73 ppm (aromatic multiplicity) .

- IR : Key peaks include C=O stretch (~1668 cm⁻¹) and C-N stretch (~1340 cm⁻¹) .

- X-ray Crystallography : Resolve triclinic P1 space group symmetry with intermolecular N–H⋯N hydrogen bonds (bond length ~2.8–3.0 Å) .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activities of benzothiazole derivatives?

Methodological Answer: Discrepancies in biological data (e.g., antimicrobial vs. anticancer activity) arise from:

Structural Variations : Substituent effects (e.g., methoxy vs. chloro groups) alter target binding. Compare analogs like N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide (anti-inflammatory) vs. N-(4-chlorophenyl)-2-methoxybenzamide (antimicrobial) .

Assay Conditions : Use standardized protocols (e.g., MIC for antimicrobial testing vs. IC₅₀ for cytotoxicity) and validate with positive controls (e.g., doxorubicin for anticancer assays).

Computational Modeling : Perform molecular docking to predict binding affinities (e.g., using AutoDock Vina) and correlate with experimental results .

Q. What crystallographic insights explain the compound’s stability and intermolecular interactions?

Methodological Answer:

- Crystal Packing : The compound forms H-bonded dimers via N–H⋯N interactions (2.9 Å) and π-π stacking between benzothiazole and phenyl rings (3.6 Å spacing) .

- Torsional Analysis : The adamantyl/acetamide moieties adopt gauche conformations (N–C–C–C dihedral angle ~-100°), influencing solubility and crystallinity .

- Thermal Stability : Determine melting points (485–486 K) and DSC profiles to assess phase transitions .

Q. How to design experiments to evaluate metabolic stability and pharmacokinetics?

Methodological Answer:

In Vitro Assays :

- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS over 60 minutes .

- Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to measure unbound fraction .

In Silico Tools : Predict logP (e.g., ~3.5 for lipophilicity) and CYP450 interactions using SwissADME or ADMET Predictor .

Data Interpretation and Validation

Q. How to address low yields in large-scale synthesis?

Methodological Answer:

Q. What analytical techniques validate purity for publication or regulatory submissions?

Methodological Answer:

- HPLC-PDA : Use a C18 column (ACN/water gradient) to detect impurities (>99% purity threshold) .

- Elemental Analysis : Validate C/H/N/S content (e.g., C: 67.38%, H: 6.79% for C₂₀H₂₄N₂O₂S) .

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 356.4 (calculated) .

Biological Evaluation

Q. What in vitro models are suitable for preliminary anticancer screening?

Methodological Answer:

- Cell Lines : Use NCI-60 panel (e.g., MCF-7, A549) with 72-hour MTT assays .

- Mechanistic Studies :

- Apoptosis : Annexin V/PI staining via flow cytometry.

- Cell Cycle : PI staining for G1/S/G2-M phase analysis .

Q. How to differentiate off-target effects in enzyme inhibition studies?

Methodological Answer:

Selectivity Screening : Test against related enzymes (e.g., COX-1 vs. COX-2 for anti-inflammatory targets) .

Kinetic Analysis : Determine inhibition constants (Ki) via Lineweaver-Burk plots .

CRISPR Knockout Models : Validate target specificity using gene-edited cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.